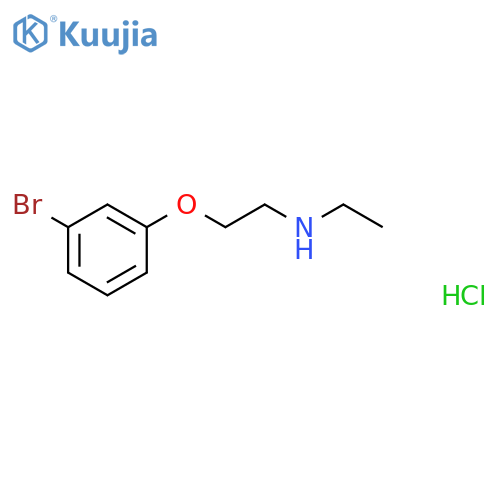Cas no 1052521-02-4 (2-(3-bromophenoxy)-N-ethylethanamine hydrochloride)

1052521-02-4 structure
商品名:2-(3-bromophenoxy)-N-ethylethanamine hydrochloride
CAS番号:1052521-02-4
MF:C10H15BrClNO
メガワット:280.589201211929
MDL:MFCD08069455
CID:5205563
2-(3-bromophenoxy)-N-ethylethanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromophenoxy)-N-ethylethanamine hydrochloride
- 2-(3-bromophenoxy)-N-ethylethanaminehydrochloride
-
- MDL: MFCD08069455
- インチ: 1S/C10H14BrNO.ClH/c1-2-12-6-7-13-10-5-3-4-9(11)8-10;/h3-5,8,12H,2,6-7H2,1H3;1H
- InChIKey: FNABDFCIJUSKNY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)OCCNCC.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 132
- トポロジー分子極性表面積: 21.3
2-(3-bromophenoxy)-N-ethylethanamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB220932-1g |
[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, 95%; . |
1052521-02-4 | 95% | 1g |
€230.10 | 2025-02-27 | |
| abcr | AB220932-5 g |
[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, 95%; . |
1052521-02-4 | 95% | 5g |
€723.20 | 2023-03-01 | |
| abcr | AB220932-1 g |
[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, 95%; . |
1052521-02-4 | 95% | 1g |
€217.60 | 2023-03-01 | |
| abcr | AB220932-5g |
[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, 95%; . |
1052521-02-4 | 95% | 5g |
€749.60 | 2025-02-27 |
2-(3-bromophenoxy)-N-ethylethanamine hydrochloride 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
1052521-02-4 (2-(3-bromophenoxy)-N-ethylethanamine hydrochloride) 関連製品
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 68551-17-7(Isoalkanes, C10-13)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1052521-02-4)2-(3-bromophenoxy)-N-ethylethanamine hydrochloride

清らかである:99%
はかる:5g
価格 ($):444.0